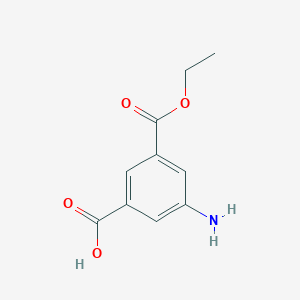

3-Amino-5-(ethoxycarbonyl)benzoic acid

説明

“3-Amino-5-(ethoxycarbonyl)benzoic acid” is a chemical compound with the molecular formula C10H11NO4 . It is also known by other names such as “Benzoic acid, m-amino-, ethyl ester”, “m-Aminobenzoic acid, ethyl ester”, “m-Ethoxycarbonylaniline”, “Ethyl m-aminobenzoate”, and "Ethyl 3-aminobenzoate" .

Molecular Structure Analysis

The molecular structure of “3-Amino-5-(ethoxycarbonyl)benzoic acid” can be represented by the InChI code: 1S/C10H11NO4/c1-2-15-10(14)7-3-6(9(12)13)4-8(11)5-7/h3-5H,2,11H2,1H3,(H,12,13) . The molecular weight of the compound is 209.2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-5-(ethoxycarbonyl)benzoic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 349.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 49.6±0.3 cm3, and a molar volume of 156.4±3.0 cm3 .

科学的研究の応用

Chemical Properties

“3-Amino-5-(ethoxycarbonyl)benzoic acid” has a CAS Number: 1312425-07-2 and a Molecular Weight: 209.2 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

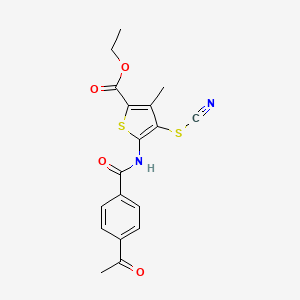

Synthesis of Derivatives

A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .

Bioactivity Screening

The synthesized compounds were screened for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .

Antioxidant Activity

The DPPH and ABTS scavenging activity of all the synthesized compounds were analyzed at different concentrations by dissolving the compounds in methanol . Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively .

Cytotoxicity

Cytotoxicity of the synthesized compounds was studied against the cervical cancer cell line (HeLa), and compound 3d showed the maximum inhibition and displayed a better activity than the standard drug .

Molecular Docking

The compound 3d exhibited better glide and E model scores when docked with HDAC8 using the GLIDE program .

Safety and Hazards

Safety precautions for handling “3-Amino-5-(ethoxycarbonyl)benzoic acid” include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing . The compound should be stored under an inert atmosphere and protected from direct sunlight .

特性

IUPAC Name |

3-amino-5-ethoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(14)7-3-6(9(12)13)4-8(11)5-7/h3-5H,2,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJOEEOPJUMDND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-(ethoxycarbonyl)benzoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2679763.png)

![N-(4-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2679765.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2679768.png)

![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2679771.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2679775.png)